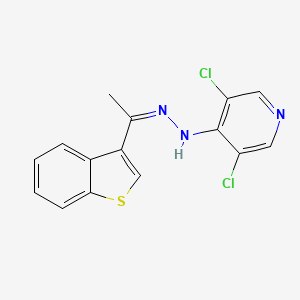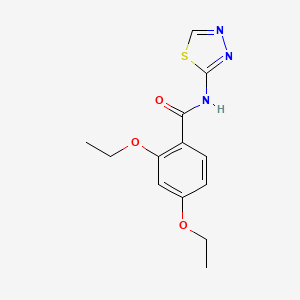
4-chloro-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide, also known as JNJ-38431055, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has shown promising results in preclinical studies.
Wirkmechanismus
4-chloro-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide binds to the hydrophobic pocket of MDM2, thereby inhibiting its interaction with p53. This leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. The mechanism of action of this compound has been extensively studied in preclinical models, and it has shown promising results in inhibiting tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. It can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to enhance the immune response against cancer cells, thereby improving the efficacy of cancer immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-chloro-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide is its specificity towards MDM2, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility, which can affect its efficacy in vivo. Additionally, the toxicity profile of this compound needs to be further studied to determine its safety in humans.
Zukünftige Richtungen
There are several future directions for the research and development of 4-chloro-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide. One of the areas of focus is to improve the solubility of this compound, which can enhance its efficacy in vivo. Additionally, further studies are needed to determine the safety and toxicity profile of this compound in humans. Another area of research is to explore the potential of this compound in combination with other cancer therapies, such as immunotherapy, to enhance its efficacy in treating cancer.
Synthesemethoden
The synthesis of 4-chloro-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-chloro-1-methylpyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(1-phenylethyl)amine to give the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of oncology. It has been shown to inhibit the activity of a protein called MDM2, which is known to play a role in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 can lead to the activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-N-(1-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9(10-6-4-3-5-7-10)16-13(18)12-11(14)8-15-17(12)2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJNUCUSXIKVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5350039.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5350046.png)

![1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350057.png)

![3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350088.png)
![4-(4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5350089.png)
![7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5350092.png)
![1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5350119.png)
![N-(5-methyl-2-pyridinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5350120.png)
![ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate](/img/structure/B5350121.png)
![6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile](/img/structure/B5350129.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5350131.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylpiperazine hydrochloride](/img/structure/B5350133.png)